2-Propenal, 2,3-diethoxy-
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Overview
Description
2-Propenal, 2,3-diethoxy-: is an organic compound with the molecular formula C7H12O2. It is a derivative of acrolein, where the hydrogen atoms at the 2 and 3 positions are replaced by ethoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenal, 2,3-diethoxy- typically involves the reaction of acrolein with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the diethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of 2-Propenal, 2,3-diethoxy- can be achieved through a continuous process where acrolein and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Propenal, 2,3-diethoxy- can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Propenal, 2,3-diethoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its reactivity makes it valuable for creating specialized chemical products.
Mechanism of Action
The mechanism of action of 2-Propenal, 2,3-diethoxy- involves its reactivity as an electrophile due to the presence of the aldehyde group. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The ethoxy groups can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Acrolein: The parent compound of 2-Propenal, 2,3-diethoxy-, acrolein is a simpler aldehyde without the ethoxy groups.
2-Propenal, 2,3-dimethoxy-: A similar compound where the ethoxy groups are replaced by methoxy groups.
2-Propenal, 2-ethoxy-3-methoxy-: Another derivative with mixed ethoxy and methoxy groups.
Uniqueness: 2-Propenal, 2,3-diethoxy- is unique due to the presence of two ethoxy groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other acrolein derivatives and useful in specific synthetic applications.
Properties
CAS No. |
14316-70-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,3-diethoxyprop-2-enal |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-7(5-8)10-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
DGPNIUPBPJWIBL-UHFFFAOYSA-N |
SMILES |
CCOC=C(C=O)OCC |
Isomeric SMILES |
CCO/C=C(\C=O)/OCC |
Canonical SMILES |
CCOC=C(C=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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